molecular formula C15H20FNO4 B11784445 Ethyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate

Ethyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate

Cat. No.: B11784445
M. Wt: 297.32 g/mol
InChI Key: RPBODZPCAKZQNT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate typically involves the reaction of ethyl bromoacetate with 4-fluorophenol in the presence of a base to form ethyl 2-(4-fluorophenoxy)acetate. This intermediate is then reacted with morpholine under specific conditions to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate involves its interaction with specific molecular targets. The morpholine ring and fluorophenoxy group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate is unique due to its combination of a morpholine ring and a fluorophenoxy group, which confer specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

Ethyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by data tables and relevant case studies.

This compound features a morpholine ring, which is known for its role in enhancing the bioactivity of various compounds. The presence of the 4-fluorophenoxy group may contribute to its interaction with biological targets, potentially influencing enzyme inhibition or receptor modulation.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar morpholine derivatives, suggesting that structural modifications can significantly impact activity. For instance, a related morpholine compound demonstrated notable antibacterial effects against various pathogens:

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
2aS. aureus31.25 µg/mL
2bE. coli62.5 µg/mL
3aP. aeruginosa15.6 µg/mL

These findings indicate that this compound may exhibit similar antimicrobial properties, warranting further investigation into its efficacy against specific bacterial strains .

Anticancer Potential

The anticancer activity of morpholine derivatives has been documented extensively. For example, compounds with similar structures have shown cytotoxic effects against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
Compound AHCT-116 (colorectal)0.1–1
Compound BA549 (lung)0.5–3
Ethyl MorpholineHL60 (leukemia)TBD

In vitro studies suggest that the mechanism of action may involve the inhibition of critical signaling pathways such as PI3K/Akt and MAPK pathways, which are often dysregulated in cancer .

Case Studies and Research Findings

  • In Vitro Studies : A study on structurally similar compounds demonstrated their ability to inhibit cell proliferation in several cancer lines, with IC50 values ranging from low micromolar to sub-micromolar concentrations .
  • Animal Models : Research involving animal models has indicated that morpholine derivatives can reduce tumor growth significantly when administered at specific dosages, showcasing their potential as therapeutic agents in oncology .
  • Synergistic Effects : Some derivatives have shown synergistic effects when combined with existing chemotherapeutic agents. For example, combining ethyl morpholine with standard treatments resulted in enhanced efficacy against resistant cancer cell lines .

Properties

Molecular Formula

C15H20FNO4

Molecular Weight

297.32 g/mol

IUPAC Name

ethyl 2-[2-[(4-fluorophenoxy)methyl]morpholin-4-yl]acetate

InChI

InChI=1S/C15H20FNO4/c1-2-19-15(18)10-17-7-8-20-14(9-17)11-21-13-5-3-12(16)4-6-13/h3-6,14H,2,7-11H2,1H3

InChI Key

RPBODZPCAKZQNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCOC(C1)COC2=CC=C(C=C2)F

Origin of Product

United States

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